1,2-Dibromo-2-chloro-1,1-difluoroethane

Description

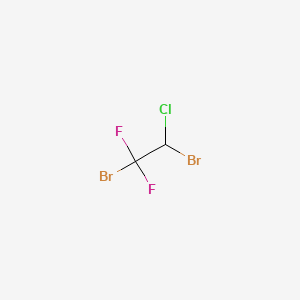

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-2-chloro-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCCTZALDPXCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371390 | |

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-36-3 | |

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-2-chloro-1,1-difluoroethane

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dibromo-2-chloro-1,1-difluoroethane, tailored for researchers, scientists, and professionals in drug development. This document details experimental protocols for its synthesis, purification, and characterization, and presents key quantitative data in a structured format.

Chemical Identity and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₂HBr₂ClF₂.[1] It is a non-flammable, colorless liquid at room temperature.[1] The structural and key physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 421-36-3[1] |

| Molecular Formula | C₂HBr₂ClF₂[1] |

| Molecular Weight | 258.29 g/mol |

| InChI | InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H[1] |

| InChIKey | QGCCTZALDPXCGS-UHFFFAOYSA-N[1] |

| SMILES | C(C(F)(F)Br)(Cl)Br[1] |

Table 2: Physical Properties

| Property | Value |

| Physical State | Colorless liquid |

| Boiling Point | 120 °C |

| Density | 2.334 g/cm³ |

| Refractive Index | 1.488 |

| Vapor Pressure | 20.8 mmHg at 25°C |

| Flash Point | 24.8 °C |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloro-1,1-difluoroethene. The reaction proceeds via an electrophilic addition of bromine across the double bond.

Materials:

-

2-chloro-1,1-difluoroethene (gas)

-

Liquid bromine

-

Deionized water

-

Three-necked round-bottom flask (250 mL)

-

Gas inlet tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the three-necked flask in an ice-salt bath on a magnetic stirrer. Equip the flask with a gas inlet tube and a dropping funnel.

-

Carefully add 100g of liquid bromine to the flask.

-

Cool the flask to -5°C.

-

Slowly bubble 2-chloro-1,1-difluoroethene gas through the liquid bromine at a controlled rate.

-

Continue the addition of the gas until the red-brown color of the bromine disappears, indicating the reaction is complete.

-

Transfer the reaction mixture to a separatory funnel and wash with deionized water to remove any unreacted bromine and hydrobromic acid.

-

Separate the organic layer.

-

Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 120 °C.

Purification by Fractional Distillation

Purification of the synthesized this compound is achieved through fractional distillation to separate it from any remaining starting materials or byproducts.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer and adapter

-

Boiling chips

Procedure:

-

Charge the round-bottom flask with the crude product and add a few boiling chips.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask gently with the heating mantle.

-

Monitor the temperature at the head of the fractionating column.

-

Discard any initial distillate that comes over at a lower temperature.

-

Collect the fraction that distills at a constant temperature of approximately 120 °C.

-

Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

Determination of Physical Properties

2.3.1. Boiling Point Determination:

The boiling point can be accurately determined using a simple distillation setup or a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

2.3.2. Density Measurement:

The density of the purified liquid can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a graduated cylinder and a precision balance.

Analytical Characterization

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to confirm the structure of the molecule. A sample is prepared by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and placing it in an NMR tube. The resulting spectra will show characteristic chemical shifts and coupling constants for the different nuclei in the molecule.

2.4.2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is employed to assess the purity of the final product and to identify any potential impurities.[2] A diluted sample is injected into the gas chromatograph, where it is vaporized and separated based on its volatility.[2] The mass spectrometer then provides mass-to-charge ratio data for the eluted components, allowing for their identification.[2]

2.4.3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the liquid sample is placed between two KBr plates to form a thin film.[3] The infrared spectrum will show characteristic absorption bands for the C-H, C-F, C-Cl, and C-Br bonds.[3][4]

2.4.4. Elemental Analysis:

Combustion analysis can be performed to determine the elemental composition (C, H, Br, Cl, F) of the compound, which should correspond to the theoretical values for C₂HBr₂ClF₂.[5][6]

Chemical Reactivity

Information on the specific reactivity of this compound is limited. However, based on its structure, it is expected to undergo reactions typical of halogenated alkanes. Potential reactions include nucleophilic substitution, where a nucleophile replaces one of the halogen atoms, and elimination reactions, where dehydrohalogenation can occur in the presence of a strong base. The presence of multiple halogen atoms may influence the reactivity and regioselectivity of these reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of exposure, seek immediate medical attention.[7] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Visualized Workflows

The following diagrams illustrate the experimental and analytical workflows for this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for Characterization of this compound.

References

- 1. This compound | C2HBr2ClF2 | CID 2736479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 5. Elemental analysis [chemistry.huji.ac.il]

- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-2-chloro-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the halogenated hydrocarbon 1,2-Dibromo-2-chloro-1,1-difluoroethane. The information is compiled from various chemical databases and supplier specifications, offering a valuable resource for professionals in research and development. This document presents quantitative data in a structured format, outlines general experimental methodologies for determining these properties, and includes a logical workflow for property characterization.

Core Physical and Chemical Properties

This compound, with the chemical formula C₂HBr₂ClF₂, is a dense, halogenated alkane. The following table summarizes its key physical properties, primarily associated with the CAS Number 421-36-3. It is important to note that properties can vary slightly between different sources and measurement conditions.

| Property | Value |

| Molecular Formula | C₂HBr₂ClF₂ |

| Molecular Weight | 258.29 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| CAS Number | 421-36-3[2][3] |

| Density | 2.334 g/cm³[3][4] |

| Boiling Point | 120 °C[3][4] |

| Flash Point | 24.8 °C[3] |

| Vapor Pressure | 20.8 mmHg at 25°C[3] |

| Refractive Index | 1.488[3] |

| Melting Point | Not available[4] |

| XLogP3 | 3.3[2] |

Experimental Protocols for Physical Property Determination

1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is using a Thiele tube.[5]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, a rubber band or other means of attachment, and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.[5]

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

-

2. Density Measurement

The density of a liquid is its mass per unit volume. For accurate measurements, a pycnometer or a digital density meter is typically used.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), an analytical balance, and a thermostatically controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are trapped, and the stopper is inserted. The temperature is equilibrated using the water bath.

-

Any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature and weighed.

-

The density of the sample is calculated by comparing the mass of the sample to the mass of the reference substance that fills the same volume.

-

3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.

-

Apparatus: An Abbe refractometer, a light source (often a sodium lamp for the D-line), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the surface of the lower prism.[6]

-

The prisms are closed and the temperature is allowed to stabilize by the circulating water from the bath.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[6]

-

The refractive index is then read directly from the instrument's scale.[6]

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

References

- 1. This compound Supplier [benchchem.com]

- 2. This compound | C2HBr2ClF2 | CID 2736479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-DIBROMO-1-CHLORO-2,2-DIFLUOROETHANE|421-36-3|lookchem [lookchem.com]

- 4. Fluoroethane series | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. davjalandhar.com [davjalandhar.com]

Unraveling the Structure of 1,2-Dibromo-2-chloro-1,1-difluoroethane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of the halogenated hydrocarbon 1,2-Dibromo-2-chloro-1,1-difluoroethane. Designed for researchers, scientists, and professionals in drug development, this document details the key physicochemical properties, spectroscopic data, and the logical workflow employed to confirm its molecular architecture.

Physicochemical Properties

This compound, with the chemical formula C₂HBr₂ClF₂, is a complex halogenated alkane. A summary of its key physical and chemical properties is presented in Table 1. These properties are crucial for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₂HBr₂ClF₂ | PubChem[1] |

| Molecular Weight | 258.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 421-36-3 | LookChem[2] |

| Density | 2.334 g/cm³ | LookChem[2] |

| Boiling Point | 120 °C | LookChem[2] |

| Refractive Index | 1.488 | LookChem[2] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. The expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~6.5 - 7.5 | Triplet | JHF ≈ 5-10 Hz | -CHClBr |

| ¹³C | Not explicitly found | Triplet | ¹JCF ≈ 280-300 Hz | -CF₂Br |

| Not explicitly found | Doublet of Triplets | ²JCF ≈ 20-30 Hz, ¹JCH ≈ 180-200 Hz | -CHClBr | |

| ¹⁹F | Not explicitly found | Doublet | JHF ≈ 5-10 Hz | -CF₂Br |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2990 | C-H stretch | -CHClBr |

| ~1100 - 1200 | C-F stretch | -CF₂Br |

| ~700 - 800 | C-Cl stretch | -CHClBr |

| ~550 - 650 | C-Br stretch | -CF₂Br, -CHClBr |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

| m/z | Proposed Fragment | Notes |

| 256/258/260/262 | [C₂HBr₂ClF₂]⁺ | Molecular ion peak cluster, showing isotopic patterns for Br and Cl. |

| 177/179/181 | [C₂HBrClF₂]⁺ | Loss of a Br radical. |

| 129/131 | [C₂HBrF₂]⁺ | Loss of Br and Cl radicals. |

| 99 | [C₂HF₂]⁺ | Loss of 2 Br and 1 Cl radicals. |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

Synthesis of this compound

A plausible synthetic route involves the radical-initiated addition of bromine chloride (BrCl) to 1-bromo-2,2-difluoroethene. A more common approach for similar compounds involves the addition of bromine to a chlorinated alkene. An adapted procedure is as follows:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a condenser, and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen).

-

Reactant Addition: 1-chloro-2,2-difluoroethene is dissolved in a suitable inert solvent, such as dichloromethane, and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the bromine color.

-

Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).

-

¹H NMR: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically at 75 MHz. Proton decoupling is used to simplify the spectrum. A 45° pulse width, a longer relaxation delay (5-10 seconds), and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is acquired, with the spectrometer tuned to the appropriate frequency for fluorine.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for analysis.

-

GC Separation: A small amount of the diluted sample in a volatile solvent is injected into the GC. A non-polar capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

MS Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method. The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

Visualization of the Structure Elucidation Workflow

The logical process of deducing the structure of this compound from its molecular formula and spectroscopic data is illustrated in the following diagram.

Caption: Logical workflow for the structure elucidation of this compound.

This comprehensive guide serves as a foundational resource for understanding the structural characterization of this compound. The integration of physicochemical data, detailed spectroscopic analysis, and standardized experimental protocols provides a robust framework for researchers in the field.

References

In-Depth Technical Guide: Molecular Weight of 1,2-Dibromo-2-chloro-1,1-difluoroethane

This technical guide provides a comprehensive overview of the molecular weight of 1,2-Dibromo-2-chloro-1,1-difluoroethane, tailored for researchers, scientists, and professionals in drug development. This document outlines the theoretical calculation of its molecular weight, supported by atomic mass data, and details a standard experimental protocol for its determination.

Molecular Weight Data

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, with the molecular formula C₂HBr₂ClF₂, the molecular weight is calculated as detailed in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 2 | 12.011 | 24.022 |

| Hydrogen | H | 1 | 1.008 | 1.008 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Total | 258.287 |

Logical Calculation of Molecular Weight

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from the atomic weights of its constituent elements.

Spectroscopic Profile of 1,2-Dibromo-2-chloro-1,1-difluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the halogenated alkane, 1,2-Dibromo-2-chloro-1,1-difluoroethane (C₂HBr₂ClF₂). This document collates and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data to facilitate its identification, characterization, and application in research and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |

| Data not publicly available | -CF₂Br | Predicted: Triplet | Predicted: Large ¹JCF | CDCl₃ | [1] |

| Data not publicly available | -CHClBr | Predicted: Triplet | Predicted: Smaller ²JCF | CDCl₃ | [1] |

Note: While a ¹³C NMR spectrum is indexed on SpectraBase, the specific chemical shift values are not publicly disclosed. The multiplicity and coupling patterns are predicted based on the molecular structure.[1]

Table 2: Mass Spectrometry (GC-MS) Data

| m/z | Proposed Fragment | Notes | Reference |

| Data not publicly available | [C₂HBr₂ClF₂]⁺ (Molecular Ion) | The presence of bromine and chlorine isotopes will lead to a characteristic isotopic pattern. | [2] |

| Data not publicly available | Various daughter ions | Fragmentation will likely involve the loss of halogen atoms and smaller hydrocarbon fragments. | [2] |

Note: PubChem indicates the availability of GC-MS data for this compound, but the specific fragmentation pattern is not detailed in the public record.[2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Data not publicly available | C-H stretch | - |

| Data not publicly available | C-F stretch | Strong |

| Data not publicly available | C-Cl stretch | - |

| Data not publicly available | C-Br stretch | - |

| Data not publicly available | C-C stretch | - |

| Data not publicly available | Bending vibrations | - |

Note: A publicly available IR spectrum for this compound could not be located in the searched databases. The expected absorption regions are based on characteristic vibrational frequencies for similar halogenated alkanes.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, based on standard laboratory practices for the analysis of halogenated hydrocarbons, the following general methodologies can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining a ¹³C NMR spectrum of a halogenated alkane like this compound would involve the following steps:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 10-50 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for analyzing a volatile compound such as this compound would be as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography:

-

Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.

-

Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Implement a temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will be critical in identifying fragments containing these atoms.

-

Infrared (IR) Spectroscopy

For obtaining an IR spectrum of a liquid sample like this compound, the following protocol is generally used:

-

Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Unraveling the Molecular Fragmentation of 1,2-Dibromo-2-chloro-1,1-difluoroethane: A Mass Spectrometric Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry of 1,2-Dibromo-2-chloro-1,1-difluoroethane (C₂HBr₂ClF₂), a halogenated hydrocarbon of interest to researchers in analytical chemistry, environmental science, and drug development. Due to the absence of a publicly available mass spectrum for this specific compound, this paper deduces its fragmentation pattern through a careful examination of closely related analogs and established principles of mass spectrometry.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be characterized by a complex series of peaks arising from the isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). The molecular ion peak (M⁺) would be a cluster of peaks around m/z 256, 258, 260, and 262, with the relative intensities determined by the isotopic distribution of the three halogen atoms.

The primary fragmentation of the molecular ion is expected to occur through several key pathways, including the cleavage of the carbon-carbon bond and the loss of halogen atoms. The relative weakness of the C-Br bond compared to C-Cl and C-F bonds suggests that the initial loss of a bromine radical is a highly probable event.

Key Fragmentation Steps:

-

Loss of a Bromine Atom: The molecular ion (M⁺) is likely to readily lose a bromine radical (•Br), resulting in a prominent fragment ion cluster [M-Br]⁺.

-

Loss of a Chlorine Atom: Cleavage of the C-Cl bond would lead to the formation of the [M-Cl]⁺ fragment.

-

Carbon-Carbon Bond Cleavage: Scission of the C-C bond can lead to the formation of various smaller fragment ions, such as [CHBrCl]⁺ and [CF₂Br]⁺.

-

Sequential Halogen Loss: Following the initial loss of a halogen, further fragmentation through the elimination of other halogen atoms or combinations of atoms (e.g., HBr, HCl) is anticipated.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl). The presence of other isotopes will result in corresponding peaks at higher m/z values.

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Ion Structure | Ion Composition | Notes |

| 256 | [C₂HBr₂ClF₂]⁺ | Molecular Ion (M⁺) | A cluster of peaks due to Br and Cl isotopes. |

| 177 | [C₂HBrClF₂]⁺ | [M-Br]⁺ | Loss of a bromine radical. |

| 221 | [C₂HBr₂F₂]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |

| 129 | [CHBrCl]⁺ | Fragment from C-C cleavage | Isotopic pattern will show one Br and one Cl. |

| 129 | [CF₂Br]⁺ | Fragment from C-C cleavage | Isotopic pattern will show one Br. |

| 94 | [CHBr]⁺ | Secondary fragmentation product | |

| 50 | [CF₂]⁺ | Secondary fragmentation product |

Experimental Protocols

The analysis of this compound is best performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatile nature. The following is a generalized experimental protocol that can be adapted by researchers.

1. Sample Preparation:

-

For analysis in a non-biological matrix (e.g., organic solvent), a direct injection of a dilute solution (e.g., 1-10 µg/mL in hexane or methanol) is appropriate.

-

For biological matrices (e.g., blood, tissue), a headspace solid-phase microextraction (HS-SPME) method is recommended to extract the volatile analyte.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), is suitable. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

-

Acquisition Mode: Full scan mode for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity.

Logical Relationships in Mass Spectrometry Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

Fragmentation Pathway Diagram

The deduced fragmentation pathway of this compound is visualized in the following diagram.

Caption: Predicted fragmentation pathway of this compound.

An In-depth Technical Guide to the Reactivity Profile of 1,2-Dibromo-2-chloro-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity profile of 1,2-Dibromo-2-chloro-1,1-difluoroethane (C₂HBr₂ClF₂). Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and draws analogies from the reactivity of structurally similar polyhalogenated ethanes, such as the well-studied anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).

Core Reactivity Profile

This compound possesses a rich and varied reactivity profile owing to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a single hydrogen atom on adjacent carbon atoms. The primary modes of reactivity are expected to be elimination reactions (dehalogenation and dehydrohalogenation) and potential metabolic transformations . The presence of a -CF₂- group and a -CHBrCl group suggests a high degree of polarization and susceptibility to both base-induced and reductive transformations.

Elimination Reactions

Elimination reactions are anticipated to be the predominant pathway for the chemical transformation of this compound, leading to the formation of halogenated alkenes. These alkenes can serve as versatile intermediates in organic synthesis.

Dehalogenation

The removal of vicinal dihalides to form alkenes is a classic and reliable transformation in organic synthesis. Treatment of this compound with a reducing metal, such as zinc, is expected to yield a mixture of halogenated ethenes. The relative lability of the carbon-halogen bonds (C-Br > C-Cl) will influence the product distribution.

Anticipated Products:

-

1-Bromo-2-chloro-1,2-difluoroethene

-

1,2-Dibromo-1,2-difluoroethene (minor, from potential radical intermediates)

-

1,2-Dichloro-1,2-difluoroethene (minor, from potential radical intermediates)

Table 1: Predicted Dehalogenation Reaction Data

| Reactant | Reagent | Solvent | Predicted Major Product | Predicted Yield |

| This compound | Zinc | Ethanol/Water | 1-Bromo-2-chloro-1,2-difluoroethene | Moderate to High |

Experimental Protocol: Zinc-Mediated Dehalogenation of Vicinal Dihalides

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagents:

-

This compound (1 equivalent)

-

Zinc dust (2-3 equivalents)

-

Ethanol or a mixture of ethanol and water as the solvent.

-

-

Procedure:

-

To a stirred suspension of zinc dust in the chosen solvent under a nitrogen atmosphere, add a solution of this compound in the same solvent dropwise at room temperature.

-

After the addition is complete, the reaction mixture may be heated to reflux to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture, filter off the excess zinc, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Logical Relationship: Dehalogenation Pathway

Caption: Zinc-mediated dehalogenation of this compound.

Dehydrohalogenation

Base-induced elimination of a hydrogen halide (HBr or HCl) is another highly probable reaction pathway. The acidity of the lone hydrogen atom is enhanced by the presence of the adjacent electron-withdrawing halogen atoms. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene. Strong, non-nucleophilic bases are typically employed to favor elimination over substitution.

Anticipated Products:

-

1-Bromo-2-chloro-2,2-difluoroethene (from elimination of HBr)

-

1,2-Dibromo-2,2-difluoroethene (from elimination of HCl)

The formation of 1-bromo-2-chloro-2,2-difluoroethene is likely to be the major pathway due to the greater lability of the C-Br bond compared to the C-Cl bond.

Table 2: Predicted Dehydrohalogenation Reaction Data

| Reactant | Reagent | Solvent | Predicted Major Product | Predicted Yield |

| This compound | KOH | Ethanol | 1-Bromo-2-chloro-2,2-difluoroethene | Moderate to High |

| This compound | t-BuOK | THF | 1-Bromo-2-chloro-2,2-difluoroethene | High |

Experimental Protocol: Base-Induced Dehydrohalogenation

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagents:

-

This compound (1 equivalent)

-

Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) (1.1-1.5 equivalents)

-

Anhydrous ethanol or tetrahydrofuran (THF) as the solvent.

-

-

Procedure:

-

Dissolve the base in the chosen solvent in the reaction flask and cool the solution in an ice bath.

-

Add a solution of this compound in the same solvent dropwise to the cooled base solution with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

-

Experimental Workflow: Dehydrohalogenation

Caption: A typical workflow for a dehydrohalogenation experiment.

Metabolic Profile (Predicted)

The in vivo reactivity of this compound is of significant interest, particularly in the context of drug development and toxicology. Based on studies of analogous hydrochlorofluorocarbons (HCFCs), it is plausible that this compound undergoes metabolic transformation mediated by cytochrome P450 enzymes.[1][2]

The proposed metabolic pathway would likely involve an initial oxidative C-H bond activation, leading to a hydroxylated intermediate. This unstable intermediate could then undergo further transformations.

Predicted Metabolic Pathways:

-

Oxidative Dehalogenation: The hydroxylated intermediate could eliminate a halide ion to form an acyl halide, which would readily hydrolyze to a carboxylic acid.

-

Reductive Dehalogenation: Under anaerobic conditions, cytochrome P450 can catalyze the reductive dehalogenation of polyhalogenated alkanes.[3] This could lead to the formation of less halogenated ethane derivatives and potentially radical intermediates.

Signaling Pathway: Predicted Cytochrome P450 Metabolism

Caption: Predicted metabolic pathways of this compound.

Conclusion

The reactivity of this compound is predicted to be dominated by elimination reactions, providing access to valuable halogenated alkene building blocks. Both dehalogenation with reducing metals and base-induced dehydrohalogenation are expected to be efficient transformations. Furthermore, the potential for metabolic activation by cytochrome P450 enzymes warrants consideration in any biological applications. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers and scientists to explore the chemistry and biological implications of this interesting polyhalogenated compound. Further experimental validation is necessary to confirm and quantify the reactivity profile outlined herein.

References

An In-Depth Technical Guide to the Stability and Decomposition of 1,2-Dibromo-2-chloro-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-2-chloro-1,1-difluoroethane is a polyhalogenated ethane derivative. As with many halocarbons, its utility in research and development, particularly in the synthesis of novel pharmaceutical compounds and other fine chemicals, is intrinsically linked to its chemical stability. Understanding the conditions under which this molecule remains intact and the pathways through which it decomposes is critical for its safe handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, drawing upon established principles of halogenated hydrocarbon chemistry and data from analogous compounds in the absence of specific literature for this exact molecule.

Predicted Stability Based on Bond Dissociation Energies

The inherent stability of this compound can be theoretically assessed by examining the bond dissociation energies (BDEs) of the various carbon-halogen and carbon-hydrogen bonds within the molecule. The energy required to break a bond homolytically is a primary indicator of its lability. In general, for haloalkanes, the C-X bond strength follows the trend C-F > C-Cl > C-Br > C-I.[1]

Table 1: Typical Bond Dissociation Energies in Haloalkanes

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-H | ~411 |

| C-Cl | ~327 |

| C-Br | ~285 |

Source: Compiled from publicly available chemical data.[2]

Based on these generalized BDEs, the following predictions can be made regarding the stability of this compound:

-

Weakest Bonds: The carbon-bromine (C-Br) bonds are the most labile and therefore the most likely to undergo initial cleavage under thermal or photochemical stress.

-

Intermediate Strength: The carbon-chlorine (C-Cl) bond is stronger than the C-Br bonds but significantly weaker than the C-F and C-H bonds.

-

Strongest Bonds: The carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds are the most stable and require considerably more energy to break.

This hierarchy of bond strengths suggests that decomposition will likely be initiated by the scission of a C-Br bond, followed by the C-Cl bond, and then potentially the C-H bond under more forcing conditions. The C-F bonds are expected to be the most resistant to cleavage.

Decomposition Pathways

The decomposition of this compound can be anticipated to proceed through several pathways, primarily thermal, photochemical, and chemical decomposition.

Thermal Decomposition

When subjected to elevated temperatures, this compound is expected to decompose. The specific products will depend on the temperature, pressure, and presence of other reactive species. Drawing parallels with related compounds like halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) and other haloethanes, two primary mechanisms are plausible: homolytic bond cleavage and elimination reactions.[3]

-

Homolytic Bond Cleavage: The initial and most probable step is the breaking of the weakest bond, which is the C-Br bond, to form a bromine radical and a haloethyl radical. This can be followed by further fragmentation.

-

Elimination Reactions: The molecule can also undergo dehydrohalogenation (elimination of HBr or HCl) or dehalogenation (elimination of BrCl or Br₂) to form halogenated alkenes. Theoretical studies on similar compounds like 2-chloro-1,1-difluoroethane suggest that 1,2-halogen interchange reactions might precede elimination.[4]

Table 2: Predicted Thermal Decomposition Products

| Precursor Molecule | Primary Decomposition Products | Secondary Decomposition Products |

| CF₂Br-CHBrCl | • CF₂Br-CHCl• + Br• (Radical Formation)• CF₂=CHCl + HBr (Elimination)• CF₂=CHBr + HCl (Elimination) | • Halogenated methanes and ethanes• Halogenated ethylenes• Hydrogen halides (HF, HCl, HBr)• Carbon oxides (in the presence of oxygen) |

A proposed thermal decomposition pathway is illustrated in the following diagram:

Caption: Predicted initial thermal decomposition pathways for this compound.

Photochemical Decomposition

Polyhalogenated alkanes are known to be sensitive to light, particularly in the UV spectrum. Similar to thermal decomposition, the energy from photons can induce homolytic cleavage of the weakest bonds. For this compound, this would again be the C-Br bonds. The anesthetic halothane, a structural analog, is known to be decomposed by sunlight.[3] The resulting radicals can initiate chain reactions, leading to a variety of products. The photochemical lifetime of halothane in the atmosphere is estimated to be significant, suggesting that while susceptible to photolysis, it is a relatively slow process under ambient solar radiation.[5]

Chemical Decomposition

This compound is expected to be reactive with certain chemical species:

-

Strong Bases: In the presence of strong bases, dehydrohalogenation is a likely reaction, leading to the formation of halogenated alkenes.

-

Reducing Agents: Metals such as zinc can promote dehalogenation.

-

Strong Oxidizing Agents: While generally stable to oxidation, strong oxidizing agents under harsh conditions could lead to decomposition.

-

Alkali Metals: Contact with alkali metals should be avoided as it can lead to vigorous or explosive reactions.[6]

Experimental Protocols for Decomposition Studies

A robust method for analyzing the thermal decomposition of this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of a sample and subsequent separation and identification of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is introduced into a pyrolysis sample holder.[7]

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., in the range of 400-900°C) in an inert atmosphere (e.g., helium) within the pyrolyzer.[7] The rapid heating ensures that the decomposition products are quickly volatilized and transferred to the GC column.[8]

-

Gas Chromatographic Separation: The volatile decomposition products are swept by the carrier gas into a GC column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a temperature ramp to elute all components.[7]

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The retention times from the gas chromatogram and the fragmentation patterns from the mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and known standards.

The following diagram illustrates the workflow of a Py-GC-MS experiment:

Caption: A schematic workflow for the analysis of thermal decomposition products using Py-GC-MS.

Conclusion

While direct experimental data on the stability and decomposition of this compound is limited, a comprehensive understanding can be formulated based on fundamental chemical principles and data from analogous halogenated ethanes. The molecule's stability is primarily dictated by the hierarchy of its carbon-halogen bond strengths, with the C-Br bonds being the most susceptible to cleavage. Decomposition is likely to be initiated by thermal or photochemical energy, leading to a mixture of smaller halogenated alkanes and alkenes through radical and elimination pathways. For researchers and developers, this implies that the compound should be stored in a cool, dark place and that its use in high-temperature reactions or under UV irradiation should be carefully considered, as this may lead to its degradation and the formation of potentially reactive byproducts. The use of analytical techniques such as Py-GC-MS is essential for the detailed characterization of its decomposition under specific experimental conditions.

References

- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 2. quora.com [quora.com]

- 3. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to 1,2-Dibromo-2-chloro-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1,2-Dibromo-2-chloro-1,1-difluoroethane (CAS No. 421-36-3), a halogenated hydrocarbon of interest in various chemical research fields. This document collates available data on its synthesis, physical and spectroscopic properties, reactivity, and toxicological profile, presenting it in a structured format for easy reference and comparison.

Physical and Chemical Properties

Quantitative data for this compound is limited, with most available information being computed rather than experimentally determined. The table below summarizes the available data.

| Property | Value | Source |

| Molecular Formula | C₂HBr₂ClF₂ | PubChem[1] |

| Molecular Weight | 258.29 g/mol | PubChem[1] |

| Boiling Point | 120 °C | ChemicalBook[2] |

| Density | 2.985 g/cm³ (rough estimate) | ChemicalBook[2] |

| Computed XLogP3 | 3.3 | PubChem[1] |

| Computed Exact Mass | 255.81016 Da | PubChem[1] |

Synthesis and Experimental Protocols

A general procedure for the synthesis of a similar compound, 1,2-Dibromo-1,1-difluoroethane, is as follows:

Synthesis of 1,2-Dibromo-1,1-difluoroethane from 2-Chloro-1,1-difluoroethylene [3]

-

Preparation of 2-Chloro-1,1-difluoroethylene: To a three-necked flask, add 100g of 20% potassium hydroxide (KOH) and 2g of tetramethylammonium chloride. Heat the oil bath to 80°C. While stirring, add 30g of CF₂Cl-CH₂Cl dropwise. The reaction is carried out for 6 hours. The resulting product, CF₂=CHCl, is collected and purified by distillation.

-

Bromination: Add 100g of liquid bromine to a three-necked flask and cool the reaction temperature to -5°C. Pass the purified CF₂=CHCl into the liquid bromine at a rate of 100-250 ml/min until the bromine has completely reacted. The reaction product is then washed with deionized water and purified by distillation to yield the intermediate product, CF₂Br-CHClBr, with a reported yield of 97.6%.

It is important to note that this is a protocol for a related compound and would require adaptation and optimization for the synthesis of this compound.

Spectroscopic Analysis

Detailed, experimentally obtained spectra for this compound are not widely published. However, based on its structure, the expected spectroscopic features can be predicted.

¹H NMR: The spectrum is expected to show a single signal for the proton on the carbon bearing the bromine and chlorine atoms. The chemical shift of this proton would be influenced by the neighboring electronegative halogen atoms[4][5].

¹³C NMR: Two distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the two non-equivalent carbon atoms[6][7]. The carbon bonded to two fluorine atoms and one bromine atom (-CF₂Br) and the carbon bonded to one hydrogen, one bromine, and one chlorine atom (-CHBrCl) will have different chemical shifts.

¹⁹F NMR: The two fluorine atoms on the same carbon are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum[6].

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms. PubChem lists GC-MS data for this compound[1].

Reactivity and Degradation

Halogenated hydrocarbons exhibit a range of reactivities, largely dictated by the nature and position of the halogen atoms. The carbon-halogen bond strength decreases down the group (F > Cl > Br > I), making the carbon-bromine bonds in this compound the most likely to undergo cleavage in nucleophilic substitution or elimination reactions.

Potential degradation pathways for halogenated ethanes in the environment include:

-

Reductive Dehalogenation: This involves the replacement of a halogen atom with a hydrogen atom and is a common anaerobic degradation pathway for chlorinated and brominated compounds[8][9].

-

Dehydrohalogenation: This is an elimination reaction where a hydrogen halide is removed to form an alkene. This can be a biotic or abiotic process[9][10].

-

Oxidation: In aerobic conditions, oxidative degradation pathways can occur, often initiated by monooxygenase enzymes[11].

The specific degradation pathways and kinetics for this compound have not been extensively studied.

Inferred synthesis pathway for a related compound.

Toxicological Profile

Specific toxicological data for this compound is scarce. However, the toxicology of halogenated hydrocarbons as a class has been studied. In general, these compounds can exhibit toxicity to the liver, kidneys, and central nervous system[12]. The toxicity is often associated with their biotransformation, which can lead to the formation of reactive metabolites[12]. The presence of multiple halogen atoms can increase the toxic potential of these compounds.

Experimental Workflows

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary analytical technique for the separation and identification of volatile and semi-volatile organic compounds, including halogenated hydrocarbons.

References

- 1. This compound | C2HBr2ClF2 | CID 2736479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DIBROMO-1-CHLORO-2,2-DIFLUOROETHANE CAS#: 421-36-3 [m.chemicalbook.com]

- 3. 1,2-DIBROMO-1,1-DIFLUOROETHANE synthesis - chemicalbook [chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. This compound Supplier [benchchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

- 12. Biotransformation of halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Ethane Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, pharmacology, and therapeutic potential of halogenated ethane derivatives, providing researchers and drug development professionals with a critical resource for advancing novel therapeutics.

This technical guide offers a detailed examination of halogenated ethane derivatives, a class of compounds with significant applications in modern medicine, most notably as potent anesthetic agents. By providing a thorough overview of their synthesis, physicochemical properties, mechanisms of action, and toxicological profiles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to innovate within this chemical space. The strategic incorporation of halogen atoms into the ethane scaffold has profound effects on the pharmacological properties of these molecules, influencing their potency, metabolic stability, and safety profiles. This guide delves into these structure-activity relationships, offering insights for the rational design of new and improved therapeutic agents.

Physicochemical and Biological Properties of Key Halogenated Ethane Derivatives

The introduction of different halogen atoms (Fluorine, Chlorine, Bromine) to the ethane backbone results in a diverse array of compounds with distinct physicochemical and biological characteristics. The following tables summarize key quantitative data for several prominent halogenated ethane derivatives used in research and clinical practice, facilitating a comparative analysis of their properties.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| Halothane | C₂HBrClF₃ | 197.38 | 50.2[1] | -118[1] | 1.871[1] |

| Isoflurane | C₃H₂ClF₅O | 184.49 | 48.5 | - | 1.496 |

| Enflurane | C₃H₂ClF₅O | 184.49 | 56.5 | -158 | 1.517 |

| 1,1-Dichloro-1-fluoroethane | C₂H₃Cl₂F | 116.95 | 32 | -103.3 | 1.25 |

| 1,2-Difluoroethane | C₂H₄F₂ | 66.05 | 10 | - | - |

| 1-Bromo-2-fluoroethane | C₂H₄BrF | 126.96 | 76-78 | - | 1.71 |

Table 1: Physicochemical Properties of Selected Halogenated Ethane Derivatives.

| Compound | MAC (%) | EC₅₀ on GABA-A Receptor | LD₅₀ (Inhalation, rat) |

| Halothane | 0.74[1] | ~0.3 mM (potentiates GABA) | 93,600 mg/m³[2] |

| Isoflurane | 1.17 | Potentiates GABA | - |

| Enflurane | 1.63 | Potentiates GABA | - |

| 1,1-Dichloro-1-fluoroethane | - | - | - |

| 1,2-Difluoroethane | - | - | ≤ 100 ppm (4-hr)[3] |

| 1-Chloro-2-fluoroethane | - | - | ≤ 100 ppm (4-hr)[3] |

| 1-Bromo-2-fluoroethane | - | - | ≤ 100 ppm (4-hr)[3] |

Table 2: Biological and Toxicological Data for Selected Halogenated Ethane Derivatives. MAC (Minimum Alveolar Concentration) is a measure of anesthetic potency; a lower MAC indicates higher potency.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. This section provides methodologies for the synthesis of key halogenated ethane derivatives and the assessment of their anesthetic potency.

Synthesis of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

The commercial synthesis of halothane is a two-step process starting from trichloroethylene.[1][4]

Step 1: Fluorination of Trichloroethylene

-

Reactants: Trichloroethylene, Hydrogen Fluoride (HF)

-

Catalyst: Antimony trichloride (SbCl₃)

-

Procedure: Trichloroethylene is reacted with hydrogen fluoride in the presence of antimony trichloride as a catalyst at a temperature of 130°C. This reaction substitutes two chlorine atoms with fluorine atoms to yield 2-chloro-1,1,1-trifluoroethane.

Step 2: Bromination of 2-chloro-1,1,1-trifluoroethane

-

Reactants: 2-chloro-1,1,1-trifluoroethane, Bromine (Br₂)

-

Procedure: The 2-chloro-1,1,1-trifluoroethane produced in the first step is then reacted with bromine at a high temperature of 450°C. This reaction substitutes a hydrogen atom with a bromine atom, resulting in the final product, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).[1][4]

Synthesis of 1,1-Dichloro-1-fluoroethane (HCFC-141b)

A common method for the synthesis of 1,1-dichloro-1-fluoroethane involves the fluorination of 1,1,1-trichloroethane.[5]

-

Reactants: 1,1,1-trichloroethane, Anhydrous Hydrogen Fluoride (HF)

-

Procedure: 1,1,1-trichloroethane is reacted with anhydrous hydrogen fluoride at a temperature of 144°C. This process results in the formation of both 1,1-dichloro-1-fluoroethane and 1-chloro-1,1-difluoroethane.[5] The products can then be separated by distillation. An alternative, more efficient method involves reacting vinylidene chloride with hydrogen fluoride in the liquid phase using a titanium tetrafluoride catalyst and a sulfone solvent.[6]

Determination of Minimum Alveolar Concentration (MAC)

The Minimum Alveolar Concentration (MAC) is the standard measure of the potency of inhaled anesthetics. It is defined as the concentration of an anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a painful stimulus.[7][8]

-

Subjects: A cohort of the species of interest (e.g., rats, dogs, or humans).

-

Anesthetic Delivery: The volatile anesthetic is delivered via a calibrated vaporizer into a breathing circuit. The concentration of the anesthetic in the inspired and expired gas is continuously monitored.

-

Equilibration: The subject is allowed to equilibrate at a given anesthetic concentration for a period of at least 15 minutes to ensure that the alveolar concentration is stable and reflects the concentration in the brain.[8]

-

Stimulus: A standardized noxious stimulus is applied. For experimental animals, this is often a tail clamp or an electrical stimulus. In human studies, a surgical incision is the standard stimulus.[7]

-

Response Assessment: The subject is observed for a purposeful motor response to the stimulus.

-

Bracketing Method: The anesthetic concentration is incrementally increased or decreased for subsequent subjects (or after a washout period in the same subject) to bracket the concentration at which 50% of the subjects do not respond. The MAC value is then calculated as the mean of the lowest concentration that prevents movement and the highest concentration that allows movement.[9]

Signaling Pathways and Mechanisms of Action

Halogenated ethane derivatives, particularly the anesthetics, exert their effects by modulating the activity of several key ion channels in the central nervous system. Their primary mechanism of action involves enhancing inhibitory neurotransmission and reducing excitatory neurotransmission.

The anesthetic effects of compounds like halothane are mediated through their interactions with several ligand-gated and voltage-gated ion channels.[1] A key action is the potentiation of inhibitory neurotransmitter receptors, such as the GABA-A and glycine receptors.[10] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. Concurrently, these anesthetics can inhibit the function of excitatory neurotransmitter receptors like the NMDA receptor, reducing the influx of calcium and sodium ions and further dampening neuronal activity.[1] Additionally, they can modulate the activity of potassium channels, contributing to the overall hyperpolarization and stabilization of the resting membrane potential.[11]

The experimental workflow for determining the anesthetic potency of a novel halogenated ethane derivative follows a structured, multi-stage process. It begins with the synthesis and purification of the compound, followed by a comprehensive characterization of its physicochemical properties. The core of the workflow involves in vivo testing in animal models to determine the Minimum Alveolar Concentration (MAC), a standardized measure of anesthetic potency. This is achieved through a bracketing method where the response to a noxious stimulus is assessed at varying anesthetic concentrations. The final stage involves a thorough toxicological evaluation to establish the compound's safety profile before it can be considered for further development.

The relationship between the chemical structure of a halogenated ethane derivative and its anesthetic activity is a key area of research. Generally, increasing the size and polarizability of the halogen atoms (from fluorine to bromine) can increase anesthetic potency. This is often correlated with increased lipid solubility, which facilitates the compound's ability to cross the blood-brain barrier and interact with its target ion channels within the central nervous system. However, this increased potency can also be associated with higher toxicity. The specific placement and number of halogen atoms also play a crucial role in determining the overall pharmacological profile of the molecule.

References

- 1. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Halothane - Wikipedia [en.wikipedia.org]

- 5. 1,1-Dichloro-1-fluoroethane | C2H3FCl2 | CID 15586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0690834B1 - Method for preparing 1,1-dichloro-1-fluoroethane - Google Patents [patents.google.com]

- 7. partone.litfl.com [partone.litfl.com]

- 8. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Glycine receptors mediate part of the immobility produced by inhaled anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of K2P channels in anaesthesia and sleep - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,2-Dibromo-2-chloro-1,1-difluoroethane from 2-Chloro-1,1-difluoroethene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,2-Dibromo-2-chloro-1,1-difluoroethane, a halogenated ethane derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. The synthesis is achieved through the electrophilic addition of bromine to 2-chloro-1,1-difluoroethene (CF2=CHCl). This protocol details the reaction conditions, purification methods, and expected yield, along with the physicochemical properties of the target compound. Safety precautions for handling the reagents are also outlined.

Introduction

Halogenated alkanes are a critical class of compounds in the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by halogen atoms, such as increased metabolic stability and altered lipophilicity, make them valuable motifs in drug design. This compound is a polyhalogenated ethane that can serve as a versatile intermediate for the synthesis of more complex molecules. The straightforward synthesis from the readily available 2-chloro-1,1-difluoroethene makes it an accessible building block for various research and development applications. This application note provides a detailed protocol for its preparation and characterization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and the properties of the product.

| Parameter | Value | Reference |

| Reactant | 2-Chloro-1,1-difluoroethene (CF2=CHCl) | - |

| Reagent | Liquid Bromine (Br2) | - |

| Product | This compound | - |

| CAS Number | 421-36-3 | [1] |

| Molecular Formula | C2HBr2ClF2 | [1] |

| Molecular Weight | 258.29 g/mol | [1] |

| Reaction Temperature | -5 °C | |

| Yield | 97.6% | |

| Boiling Point | 120 °C | |

| Density | 2.334 g/cm³ | |

| Refractive Index | 1.488 |

Experimental Protocol

This protocol is based on the electrophilic addition of bromine to an alkene, a well-established reaction in organic chemistry.

Materials and Equipment

-

2-Chloro-1,1-difluoroethene (CF2=CHCl) gas

-

Liquid Bromine (Br2)

-

Deionized water

-

Three-necked round-bottom flask (250 mL)

-

Gas inlet tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., ice-salt bath)

-

Separatory funnel

-

Distillation apparatus

-

Fume hood

Safety Precautions

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of bromine vapors. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

The product, this compound, is a halogenated hydrocarbon and should be handled with care, assuming it to be toxic.

Reaction Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future liquid level, and a dropping funnel. The entire setup should be placed in a low-temperature bath and situated within a fume hood.

-

Charging the Reactor: Carefully add 100 g of liquid bromine to the three-necked flask. Cool the flask to -5 °C using the low-temperature bath.

-

Addition of Alkene: Begin slowly bubbling 2-chloro-1,1-difluoroethene gas through the stirred liquid bromine at a controlled rate. The reddish-brown color of the bromine should gradually fade as the reaction progresses. Continue the addition until the bromine color has completely disappeared, indicating the reaction is complete.

-

Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the crude product with deionized water to remove any remaining impurities. Separate the organic layer.

-

Purification: Purify the product by distillation to obtain pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, the following information has been reported:

-

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound can be found in the Journal of Medicinal Chemistry, 2002, volume 45, page 1879.[2]

-

Mass Spectrometry: PubChem lists GC-MS data for this compound, indicating its successful characterization.[1]

Researchers are advised to perform their own spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) to confirm the identity and purity of the synthesized product.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloro-1,1-difluoroethene via electrophilic bromination is a high-yielding and straightforward procedure. This application note provides researchers with a detailed protocol, including essential safety information, to facilitate the preparation of this valuable halogenated building block for applications in synthetic and medicinal chemistry.

References

Applications of 1,2-Dibromo-2-chloro-1,1-difluoroethane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-2-chloro-1,1-difluoroethane is a polyhalogenated ethane derivative with potential applications as a building block in organic synthesis, particularly for the introduction of the difluoromethyl group. While specific literature on its synthetic utility is limited, its structural similarity to other well-studied polyhaloethanes, such as 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), allows for the extrapolation of its reactivity and the development of protocols for its use. This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of valuable fluorinated organic molecules. The protocols are based on established methodologies for structurally related compounds and are intended to serve as a starting point for further investigation and optimization.

Introduction

Fluorine-containing molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic properties. The difluoromethyl group (CHF₂) is a particularly important motif found in numerous pharmaceuticals and agrochemicals. This compound possesses multiple reactive sites that can be selectively manipulated, making it a potentially versatile reagent for the introduction of the -CF₂-CHBrCl moiety, which can be further transformed.

The reactivity of this compound is expected to be dominated by nucleophilic substitution and elimination reactions. The presence of two bromine atoms and one chlorine atom provides a range of leaving group abilities, while the electron-withdrawing fluorine atoms activate the carbon backbone towards nucleophilic attack.

Proposed Applications and Reaction Mechanisms

Based on the known chemistry of similar polyhalogenated ethanes, this compound is proposed to be a valuable reagent in the following transformations:

-

Synthesis of Aryl and Alkyl Difluoromethyl Ethers: Reaction with phenols and alcohols.

-

Synthesis of Aryl and Alkyl Difluoromethyl Thioethers: Reaction with thiophenols and thiols.

-

Synthesis of Difluoromethylated Amines: Reaction with primary and secondary amines.

The general proposed reaction mechanism involves a base-mediated process. The base abstracts a proton, leading to the formation of a key intermediate that then reacts with the nucleophile.

Caption: Proposed general reaction pathway.

Synthesis of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers

The reaction of this compound with various phenols in the presence of a base is expected to yield aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. This reaction is analogous to the well-documented synthesis of similar ethers from halothane.

Caption: Synthesis of aryl difluoroethyl ethers.

Experimental Protocols

Disclaimer: These protocols are based on analogous reactions and should be performed with appropriate safety precautions. Optimization of reaction conditions may be necessary.

General Protocol for the Synthesis of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers

This protocol is adapted from the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers using halothane.

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.5 eq)

-

Potassium hydroxide (KOH) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (2.0 eq) at room temperature.

-

Stir the mixture for 10 minutes at room temperature.

-

Add this compound (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

-